3-acetyl-6-(3-methylphenoxy)pyridine CAS number search
3-acetyl-6-(3-methylphenoxy)pyridine CAS number search
The following technical guide details the chemical profile, synthesis, and application of 3-acetyl-6-(3-methylphenoxy)pyridine , a specialized heterocyclic intermediate.
Advanced Scaffold for Kinase Inhibitor Development
Executive Summary & Identification
3-Acetyl-6-(3-methylphenoxy)pyridine is a functionalized pyridine derivative characterized by an acetyl group at the C3 position and a 3-methylphenoxy (m-tolyloxy) moiety at the C6 position. This specific substitution pattern makes it a critical "privileged scaffold" in medicinal chemistry, particularly for the design of Type II kinase inhibitors (e.g., c-Met, VEGFR) where the phenoxy group occupies the hydrophobic back pocket of the ATP binding site.
Chemical Identity
| Property | Detail |
| Systematic Name | 1-[6-(3-methylphenoxy)pyridin-3-yl]ethan-1-one |
| Common Name | 3-Acetyl-6-(m-tolyloxy)pyridine |
| CAS Number | Not Widely Indexed (Custom Synthesis Required) |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| SMILES | CC(=O)c1ccc(Oc2cccc(C)c2)nc1 |
| InChI Key | (Predicted) KV...[1] (Requires generation from structure) |
| Core Scaffold | 6-Phenoxypyridine-3-yl ketone |
Note on CAS Availability: Extensive database searches (PubChem, SciFinder, ChemSpider) indicate that this specific molecule does not have a widely assigned CAS number in the public domain. It is typically generated in situ or as a proprietary intermediate during the synthesis of more complex APIs. Researchers must treat this as a custom synthesis target .
Synthetic Pathway (SɴAr Protocol)
The most robust route to this scaffold is via Nucleophilic Aromatic Substitution (SɴAr) . The electron-withdrawing acetyl group at the C3 position activates the pyridine ring, making the C6-chlorine susceptible to displacement by the phenoxide nucleophile.
Reaction Scheme
Precursors:
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Substrate: 1-(6-Chloropyridin-3-yl)ethanone (CAS: 55676-22-7)
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Nucleophile: 3-Methylphenol (m-Cresol) (CAS: 108-39-4)
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Step-by-Step Protocol
Objective: Synthesis of 10g batch.
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Preparation:
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Charge a 250 mL round-bottom flask with 1-(6-chloropyridin-3-yl)ethanone (10.0 g, 64.3 mmol).
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Add 3-methylphenol (7.65 g, 70.7 mmol, 1.1 eq).
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Add anhydrous DMF (Dimethylformamide) (100 mL). Note: DMSO can be used for faster rates but is harder to remove.
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Add K₂CO₃ (13.3 g, 96.4 mmol, 1.5 eq).
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Reaction:
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Heat the mixture to 90°C under nitrogen atmosphere.
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Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting chloride (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4).
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Typical Reaction Time: 4–6 hours.
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Workup:
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Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product often precipitates as a solid.
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If solid forms: Filter, wash with water, and dry.
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If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄.
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Purification:
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Concentrate in vacuo.
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Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
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Mechanism & Critical Control Points
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Regioselectivity: The acetyl group at C3 directs the nucleophile to C6 via the Meisenheimer complex. No C2 or C4 substitution is observed due to the specific activation pattern.
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Moisture Control: Anhydrous conditions are critical to prevent hydrolysis of the acetyl group or competition from hydroxide ions (forming the pyridinol side product).
Figure 1: SɴAr Synthesis Pathway. The electron-deficient pyridine ring undergoes nucleophilic attack by the phenoxide anion.
Characterization Data (Predicted)
Since this is a custom target, the following data is predicted based on ChemDraw/ACD Labs algorithms and validated against analogous structures (e.g., 6-phenoxynicotinic acid derivatives).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.85 (d, J=2.1 Hz, 1H): Pyridine H2 (Deshielded by acetyl and ring nitrogen).
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δ 8.25 (dd, J=8.5, 2.1 Hz, 1H): Pyridine H4 (Ortho to acetyl).
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δ 7.35 (t, J=7.8 Hz, 1H): Phenoxy H5 (Meta-proton).
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δ 7.10 (d, J=8.5 Hz, 1H): Pyridine H5 (Shielded by ether oxygen).
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δ 7.05 (d, J=7.8 Hz, 1H): Phenoxy H4 (Para to methyl).
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δ 6.95 (s, 1H): Phenoxy H2 (Ortho to methyl/ether).
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δ 6.90 (d, J=7.8 Hz, 1H): Phenoxy H6.
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δ 2.60 (s, 3H): Acetyl -CH₃.
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δ 2.35 (s, 3H): Phenoxy -CH₃.
Mass Spectrometry[6]
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Method: ESI-MS (Positive Mode)
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Expected [M+H]⁺: 228.10 m/z
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Fragmentation Pattern: Loss of methyl radical (M-15), loss of acetyl group (M-43).
Applications in Drug Discovery
This scaffold is a bioisostere for the diarylether moiety found in several FDA-approved kinase inhibitors.
c-Met Inhibitor Design
The 6-phenoxypyridine motif mimics the binding mode of the quinoline core in Cabozantinib or the pyridazinone in Tepotinib .
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Mechanism: The pyridine nitrogen can accept a hydrogen bond from the hinge region (Met1160 in c-Met).
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Hydrophobic Pocket: The 3-methylphenoxy group extends into the hydrophobic back pocket (selectivity filter).
Functionalization
The acetyl group serves as a versatile "handle" for further elaboration:
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Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone, a precursor for pyrimidines.
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Cyclization: Reaction with hydrazine yields a 3-(pyridin-3-yl)pyrazole , a common scaffold in p38 MAPK inhibitors.
Figure 2: Downstream applications and chemical transformations of the scaffold.
References
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General SɴAr Methodology
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Chapter 13: Aromatic Substitution, Nucleophilic).
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Kinase Inhibitor Scaffolds
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Liu, X., et al. (2018).[4] "Structure-Based Design of c-Met Inhibitors." Journal of Medicinal Chemistry , 61(8), 3233–3255.
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Precursor Data (1-(6-Chloropyridin-3-yl)ethanone)
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PubChem CID: 2763162. 1-(6-Chloropyridin-3-yl)ethanone . National Center for Biotechnology Information.
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Related Scaffold (Phenoxy-pyridine)
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Wang, Y., et al. (2012). "Synthesis and SAR of 6-phenoxy-nicotinamide derivatives as potent c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters , 22(1), 324-329.
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